molecular formula C8H6Cl2O3 B3059103 2,4-Dichloro-6-methoxybenzoic acid CAS No. 94294-09-4

2,4-Dichloro-6-methoxybenzoic acid

Cat. No.: B3059103
CAS No.: 94294-09-4
M. Wt: 221.03 g/mol
InChI Key: SZLIBSRWMLMNIJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxybenzoic acid is an organochlorine compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid and is known for its use as a selective systemic herbicide. This compound is particularly effective in controlling broadleaf weeds and is commonly used in agricultural settings .

Scientific Research Applications

2,4-Dichloro-6-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of herbicides and pesticides

Safety and Hazards

Dicamba is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methoxybenzoic acid typically involves the chlorination of 6-methoxybenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and high yield. The product is then purified through crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its effectiveness as a selective herbicide and its relatively low toxicity to non-target organisms make it a valuable compound in agricultural applications .

Properties

IUPAC Name

2,4-dichloro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLIBSRWMLMNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543646
Record name 2,4-Dichloro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94294-09-4
Record name 2,4-Dichloro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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